molecular formula C21H20O4 B11828014 1,3-Bis(4-(allyloxy)phenyl)-3-hydroxyprop-2-en-1-one

1,3-Bis(4-(allyloxy)phenyl)-3-hydroxyprop-2-en-1-one

Cat. No.: B11828014
M. Wt: 336.4 g/mol
InChI Key: NISJCTPHEWGORP-HKWRFOASSA-N
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Description

1,3-Bis(4-(allyloxy)phenyl)-3-hydroxyprop-2-en-1-one is an organic compound that belongs to the class of phenylpropanoids This compound is characterized by the presence of two allyloxy groups attached to phenyl rings and a hydroxyprop-2-en-1-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis(4-(allyloxy)phenyl)-3-hydroxyprop-2-en-1-one typically involves the reaction of 4-allyloxybenzaldehyde with acetylacetone under basic conditions. The reaction proceeds through a Claisen-Schmidt condensation, followed by an aldol condensation to form the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is typically carried out in a solvent like ethanol or methanol at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control of reaction parameters and improved efficiency. Additionally, purification techniques such as recrystallization or column chromatography may be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(4-(allyloxy)phenyl)-3-hydroxyprop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

    Substitution: The allyloxy groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like halides, amines, or thiols can be used in substitution reactions, typically under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted phenylpropanoids.

Scientific Research Applications

1,3-Bis(4-(allyloxy)phenyl)-3-hydroxyprop-2-en-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound has potential as a bioactive molecule, with studies exploring its effects on various biological systems.

    Medicine: Research is ongoing to investigate its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1,3-Bis(4-(allyloxy)phenyl)-3-hydroxyprop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and reducing oxidative stress. It may also modulate various signaling pathways involved in inflammation and cell proliferation. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may interact with enzymes and receptors involved in these processes.

Comparison with Similar Compounds

Similar Compounds

    1,3-Bis(4-methoxyphenyl)-1,3-propanedione: This compound is similar in structure but contains methoxy groups instead of allyloxy groups.

    1,3-Bis(4-hydroxyphenyl)-1,3-propanedione: Another similar compound with hydroxy groups instead of allyloxy groups.

Uniqueness

1,3-Bis(4-(allyloxy)phenyl)-3-hydroxyprop-2-en-1-one is unique due to the presence of allyloxy groups, which impart specific chemical properties and reactivity. These groups can participate in various chemical reactions, making the compound versatile for different applications. Additionally, the hydroxyprop-2-en-1-one moiety contributes to its potential bioactivity and therapeutic properties.

Properties

Molecular Formula

C21H20O4

Molecular Weight

336.4 g/mol

IUPAC Name

(Z)-3-hydroxy-1,3-bis(4-prop-2-enoxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C21H20O4/c1-3-13-24-18-9-5-16(6-10-18)20(22)15-21(23)17-7-11-19(12-8-17)25-14-4-2/h3-12,15,22H,1-2,13-14H2/b20-15-

InChI Key

NISJCTPHEWGORP-HKWRFOASSA-N

Isomeric SMILES

C=CCOC1=CC=C(C=C1)/C(=C/C(=O)C2=CC=C(C=C2)OCC=C)/O

Canonical SMILES

C=CCOC1=CC=C(C=C1)C(=CC(=O)C2=CC=C(C=C2)OCC=C)O

Origin of Product

United States

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